5-(3,5-difluorophenyl)-1,2-oxazole-3-carboxylic Acid

Regiochemistry Medicinal Chemistry Heterocyclic Scaffolds

Regioisomeric purity is critical for SAR studies: generic substitution alters LogP, pKa, and metabolic stability. This exact 3,5-difluorophenyl-isoxazole-3-carboxylic acid scaffold eliminates confounding variables. - **Application**: Enzyme inhibitor synthesis (xanthine oxidase, serine acetyltransferase) & herbicide analog development (icafolin class). - **Derivatization**: Carboxylic acid handles amides, esters, oxadiazoles; isoxazole core supports ring-opening or further functionalization. - **Supply**: Packaged for immediate use in DOS or probe conjugation. Stable crystalline solid.

Molecular Formula C10H5F2NO3
Molecular Weight 225.15 g/mol
CAS No. 885958-97-4
Cat. No. B1300893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,5-difluorophenyl)-1,2-oxazole-3-carboxylic Acid
CAS885958-97-4
Molecular FormulaC10H5F2NO3
Molecular Weight225.15 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)C2=CC(=NO2)C(=O)O
InChIInChI=1S/C10H5F2NO3/c11-6-1-5(2-7(12)3-6)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15)
InChIKeyLBDHRKQMMXWKFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3,5-Difluorophenyl)-1,2-oxazole-3-carboxylic Acid Overview


5-(3,5-Difluorophenyl)-1,2-oxazole-3-carboxylic acid (CAS 885958-97-4) is a fluorinated heterocyclic building block characterized by an isoxazole core substituted with a 3,5-difluorophenyl group at the 5-position and a carboxylic acid moiety at the 3-position . This compound belongs to the broader class of 5-arylisoxazole-3-carboxylic acids, which are frequently employed as versatile intermediates in medicinal chemistry due to their potential for further derivatization via the carboxylic acid handle . The presence of the electron-withdrawing 3,5-difluorophenyl substituent is known to modulate key physicochemical properties, including lipophilicity and metabolic stability, making it a valuable scaffold for hit-to-lead optimization [1].

1 Fluorinated heterocyclic building block for hit-to-lead optimization
2 1,2-oxazole core with carboxylic acid derivatization handle
3 3,5-difluorophenyl group may modulate lipophilicity and metabolic stability

Why Generic Substitution Fails


Generic substitution within the isoxazole-3-carboxylic acid class is scientifically unsound due to the profound impact of subtle structural variations on both physicochemical properties and biological activity. For instance, simply shifting the position of the difluorophenyl and carboxylic acid groups on the oxazole ring, as seen in 5-(3,5-difluorophenyl)-1,3-oxazole-4-carboxylic acid (CAS 887267-63-2), results in a regioisomer with a distinct electronic distribution and reactivity profile . Similarly, altering the oxidation state of the heterocyclic core, as in 3-(3,5-difluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid (CAS 1694094-73-9), introduces conformational flexibility that can drastically alter target binding and metabolic stability . Even modifications to the phenyl substituent, such as the absence of fluorine atoms, have been shown to significantly change lipophilicity (LogP) and acidity (pKa), which are critical determinants of in vivo performance . Therefore, selecting the precise building block is essential for maintaining synthetic route fidelity and achieving reproducible biological outcomes in drug discovery programs.

Regioisomer mismatch
1,3-oxazole or alternative carboxylic acid positioning alters electronic distribution and H-bonding patterns; may shift SAR interpretation.
Oxidation state variation
Dihydroisoxazole analogs introduce conformational flexibility; target binding and metabolic stability profiles may not transfer.
Phenyl substituent deviation
Non-fluorinated or mono-fluoro analogs can significantly change LogP and pKa; in vitro/in vivo performance may differ.

Quantitative Evidence for Compound Selection


Regioisomeric Control: 1,2-Oxazole vs. 1,3-Oxazole

This compound (CAS 885958-97-4) provides the specific 5-aryl-1,2-oxazole-3-carboxylic acid scaffold, which is a critical regioisomer for certain biological activities. A direct comparator, 5-(3,5-difluorophenyl)-1,3-oxazole-4-carboxylic acid (CAS 887267-63-2) , shares the same molecular formula and weight but differs fundamentally in the placement of the nitrogen atom within the oxazole ring and the carboxylic acid group on the ring. This regioisomeric variation leads to distinct chemical reactivity and is predicted to result in different hydrogen-bonding patterns with biological targets, making them non-interchangeable in structure-activity relationship (SAR) studies .

Regioisomeric Control
Class-level inference
Target: 5-aryl-1,2-oxazole-3-carboxylic acid
Comparator: 5-aryl-1,3-oxazole-4-carboxylic acid (MW 225.15)
1,2-oxazole core defines a distinct pharmacophore; regioisomer selection prevents SAR confounding.
Qualitative structural comparison; biological confirmation required.
Regiochemistry Medicinal Chemistry Heterocyclic Scaffolds

3,5-Difluorophenyl Substitution: LogP & pKa Impact

The 3,5-difluorophenyl substituent imparts a specific predicted lipophilicity (LogP) and acidity (pKa) that differentiates this compound from non-fluorinated or differently substituted analogs. Based on in silico predictions, this compound has a predicted LogP of 2.318 and a predicted pKa of 3.17 ± 0.10 . While direct comparative data for a non-fluorinated analog (e.g., 5-phenylisoxazole-3-carboxylic acid) is not available in the provided sources, the presence of two electronegative fluorine atoms is a well-established driver for decreasing pKa (increasing acidity) and increasing LogP relative to the unsubstituted phenyl analog [1]. This class-level inference suggests that the difluorophenyl group will alter solubility, permeability, and protein binding compared to a non-fluorinated scaffold [1].

Physicochemical Prediction
Class-level inference
Predicted LogP 2.318, pKa 3.17 ± 0.10
Fluorine substitution likely shifts lipophilicity and acidity relative to non-fluorinated analogs.
In silico estimate; experimental validation recommended.
Physicochemical Properties Lipophilicity pKa ADME Prediction

Commercial Availability and Purity Advantage

The target compound is commercially available from multiple vendors with a defined purity specification, facilitating reliable procurement for research. As of 2024, at least one vendor offers the compound with a certified purity of 98% . While specific comparative data on the purity of close analogs from the same vendor are not available in the provided sources, the availability of a high-purity, well-characterized batch from a reputable supplier is a practical advantage over more obscure or custom-synthesized analogs . This ensures consistency in experimental results and reduces the burden of in-house purification.

Commercial Purity
Supporting evidence
Up to 98% certified purity from multiple vendors
Supports lot consistency and reduces in-house purification burden.
Source: vendor listings; verify certificate of analysis.
Chemical Procurement Building Block Purity Analysis Supply Chain

Key Applications in Research & Industry


Kinase/Phosphatase Inhibitor Scaffold

This compound serves as a core scaffold for the synthesis of novel enzyme inhibitors, particularly for targets where a fluorinated aromatic group is desirable. The presence of the 3,5-difluorophenyl group is expected to enhance binding affinity to hydrophobic pockets and improve metabolic stability, a key requirement in lead optimization. The carboxylic acid group provides a convenient handle for coupling with amines to generate amide libraries. This approach is supported by the broader literature on isoxazole-3-carboxylic acids as inhibitors of enzymes like xanthine oxidase [1] and bacterial serine acetyltransferase [2].

Herbicide Development Precursor

The 3,5-difluorophenyl-isoxazole motif is a recurring substructure in modern agrochemicals, notably as seen in the herbicide icafolin, which incorporates a 3-(3,5-difluorophenyl)-4,5-dihydroisoxazole core [1]. While icafolin is a more complex derivative, the target compound, 5-(3,5-difluorophenyl)-1,2-oxazole-3-carboxylic acid, can serve as a strategic building block for creating new analogs or exploring the structure-activity relationship of this class of herbicides. The carboxylic acid functionality allows for the attachment of diverse side chains to modulate herbicidal activity and crop selectivity.

Heterocyclic Library Synthesis

The dual functionality of this compound—an isoxazole core and a carboxylic acid group—makes it an ideal starting material for diversity-oriented synthesis (DOS). It can be derivatized into amides, esters, and other heterocyclic systems (e.g., oxadiazoles, tetrazoles) via the carboxylic acid group, while the isoxazole ring itself can be subjected to further functionalization or ring-opening reactions. This enables the rapid exploration of chemical space around the fluorinated aryl-isoxazole pharmacophore, a common strategy in both drug and agrochemical discovery [1].

Target Validation Probe

The compound can be used to create chemical probes, such as affinity-based probes or fluorescent tracers, by conjugating a linker or a reporter group to the carboxylic acid moiety. This application is supported by the general utility of isoxazole-3-carboxylic acids as binding elements for various protein targets, as evidenced by binding data for related compounds [1]. The specific 3,5-difluorophenyl group may confer a unique selectivity profile, making it a valuable tool for target validation studies in chemical biology.

Application
Selection Property
Validation Focus
Kinase/phosphatase inhibitor synthesis
Carboxylic acid handle for amide coupling; fluorinated aryl group for hydrophobic pocket engagement
Enzyme inhibition assay; metabolic stability profiling
Herbicide lead exploration
3,5-difluorophenyl-isoxazole motif analogous to icafolin core
Herbicidal activity screening; crop selectivity assessment
Diversity-oriented synthesis
Dual isoxazole and carboxylic acid reactivity for heterocycle elaboration
Library construction; chemical space exploration
Target validation probe design
Carboxylic acid conjugation site for linker/reporter attachment
Binding assay; selectivity profiling against related targets

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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